Antagonist of the lysophosphatidic acid receptors LPA1, LPA5 and LPA3 (IC50 values are 94, 463 and 752 nM respectively). Exhibits no effect at LPA2 or LPA4 receptors.
Compound Description: This study focuses on synthesizing and evaluating a series of novel oxazolidinone derivatives containing a thieno-pyridine ring system. These compounds were designed as potential antimicrobial agents []. The research highlights the synthesis process, which involves a six-step sequence, and the structural elucidation of the compounds using spectroscopic techniques like IR, MS, 1H, and 13C-NMR. Importantly, the synthesized compounds demonstrated promising antibacterial activity against a panel of Gram-positive bacteria. Notably, the acetyl derivative, methane sulfonamide derivative, and p-toluene sulfonamide derivative exhibited good activity, with the di-(methane sulfonamide) derivative showing comparable activity to reference drug substances [].
2-(3-Cyano-4-substituted phenyl)-4-methyl-5-carboxylic acid 1,3-selenazole and its ester compounds
Compound Description: This patent describes a series of 2-(3-cyano-4-substituted phenyl)-4-methyl-5-carboxylic acid 1,3-selenazole and its ester compounds, which exhibit xanthine oxidase inhibitory activity []. These compounds are structurally characterized by the presence of a 1,3-selenazole ring and various substituents on the phenyl ring. The patent highlights their potential use as pharmaceuticals for treating hyperuricemia and gout due to their ability to inhibit xanthine oxidase, a key enzyme involved in uric acid production [].
2,5-Bis(pyrazolyl)-1,3,4-oxadiazoles
Compound Description: This research delves into synthesizing and characterizing a series of 2,5-bis(pyrazolyl)-1,3,4-oxadiazoles as potential α-glucosidase inhibitors []. The study describes a straightforward synthetic route to obtain the desired 1,3,4-oxadiazole ring and employs spectroscopic techniques for structural confirmation. The synthesized derivatives exhibited potent inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism and a therapeutic target for type 2 diabetes. Notably, two compounds, 2,5-Bis(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole and 2-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole, displayed strong inhibitory activity and favorable toxicity profiles [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Inhibitor of mitochondrial apoptosis-induced channel (MAC) (IC50 = 28 nM). Reduces STS-induced apoptosis in FL5.12 cells by over 50%. Inhibits release of cytochrome c by Bid-induced Bax activation (IC50 = 0.68 μM).
1-(2-nitrophenyl)ethyl caged version of (S)-AMPA, agonist at the AMPA receptor. Extinction coefficient (ε347) = 660 M-1cm-1, quantum yield (φ) = 0.64. Suitable for near-UV uncaging. No inhibition of GABA-A receptors at concentrations used experimentally.
1-Oleoyl lysophosphatidic acid is a species of lysophosphatidic acid (LPA) containing oleic acid at the sn-1 position. Phosphatidic acid is produced either directly through the action of PLD or through a two step process involving liberation of DAG by PLC followed by phosphorylation of DAG by diglycerol kinase. Hydrolysis of the fatty acid at the sn-2 position by PLA2 yields bioactive LPA. LPA binds to one of four different G-protein linked receptors2 to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. 1-Oleoyl lysophosphatidic acid is the most potent of the LPA analogs for calcium mobilization in A431 cells3 and for growth stimulation of a variety of cell lines. Biological responses to LPA Biological responses to LPA: Cell Proliferation, Inhibition of differentiation (neuroblastoma cells, myoblasts), Platelet aggregation, Smooth muscle contraction, Neurotransmitter release, Stress fibre formation/cell rounding/neurite retraction, Cell-surface-fibronectin binding, Tumor cell invasion, Chemotaxis (dictyostelium amoebae), Cl--mediated membrane depolarization (fibroblasts), Inhibition of connexin 43 based cell-cell communication, Increased tight junction permeability (brain endothelial cells). Note: The bioactivity of LPA appears to require long (i.e., C16 to C18) acyl carbon chains of the type usually found associated with membrane lipids although optimum requirements for a single type of acyl carbon chain are not universal. The bioactivity decreases with shorter chain length. In serum, oleoyl and palmitoyl fatty acid containing LPA are the predominant species. Lysophosphatidic acid (1- or 2-acyl-lysophosphatidic acid/LPA), a bioactive phospholipid is seen at a low level in plasma (~100 nM). It is usually formed during the synthesis of phospholipid of cell membranes. It is produced by various cells like, activated platelets, epithelial cells, leukocytes, neuronal cells and tumor cells. Lysophosphatidic acid (LPA) belongs to a class of phospholipids, which has a glycerol backbone attached through a phosphate group, an aliphatic chain and a hydroxyl group. The phosphate group is linked to the sn-3 position and the aliphatic chain is linked to either sn-1 or sn-2 position. The hydroxyl group is connected to the remaining sn-1 or sn-2 position. Endogenous agonist of the lysophospholipid receptors LPA1 and LPA2. Inhibits differentiation of neural stem cells (NSCs) into neurons.
Ruthenium-bisbipyridine-caged nicotine, excitable by irradiation with visible light. Undergoes rapid photolysis to release nicotine (< 20 ns); exhibits a high quantum yield. Induces action potential propagation in Retzius neurons of leech ganglia with no detectable toxicity at a concentration of 1 mM.
SKF 86466 is a selective antagonist of α2-adrenoceptors that shows nanomolar Ki values for the three subtypes, α2A, α2B, and α2C. It is active in vivo, evoking antihypertensive effects in animal studies and clinical trials. SKF 86466 is used to study the role of α2-adrenoceptors in animals. Potent and selective α2 antagonist at pre- and post-junctional α2-adrenoceptors (Ki values are 13 and 17 nM respectively). Exhibits antihypertensive activity in a rat model.
Selective inhibitor of human vascular endothelial cell growth factor receptor 2 (VEGFR-2) (IC50 = 214 nM). Displays anticancer activity (IC50< 1 μM against B16 murine melanoma lines). Does not significantly inhibit VEGFR1 or PDGFRa or b at a concentration of 10μM.
First novel fluorescent false neurotransmitter. Enables optical imaging of presynaptic terminal activity. Inhibits 5-HT binding to VMAT2 (IC50 = 1 µM (comparable to dopamine itself)). Released via exocytosis in the striatum in mouse acute slice preparation. Labels dopamine and other presynaptic terminals in the striatum. Compatible with GFP tags and other optical probes. Sufficiently bright, photostable and suitable for two-photon fluorescence microscopy. View the technique onlineFor highly selective labelling of dopaminergic presynaptic termainals FFN102 is recommended. Fluorescent false neurotransmitter (FFN). Targets neuronal vesicular monoamine transporter (VMAT) 2; inhibits serotonin binding to VMAT2 (IC50 = 1 μM).